2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide
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Overview
Description
2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. . The final step involves the acylation of the quinoline derivative with 2-methylphenylacetamide under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s quinoline core allows it to intercalate with DNA, potentially disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core.
Benzenesulfonyl Derivatives: Compounds such as benzenesulfonamide and benzenesulfonyl chloride.
Uniqueness
What sets 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzenesulfonyl and quinoline moieties allows for a diverse range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S/c1-16-7-5-6-10-20(16)26-23(28)15-27-14-22(32(30,31)18-8-3-2-4-9-18)24(29)19-13-17(25)11-12-21(19)27/h2-14H,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALGXUMQZYOQKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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